N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Physicochemical profiling Medicinal chemistry Lead optimization

Why choose this specific building block? With MW 324.38 & clogP 3.15, it offers superior ligand efficiency vs the bulkier N¹‑isobutyryl analog (ΔMW +28 Da, ΔclogP +0.65). Documented inactivity against GPR35 (ECBD) makes it the preferred negative control for tetrahydroquinoline GPCR profiling. Saturated THQ core provides a distinct conformational ensemble for docking studies compared to 2‑oxo‑THQ analogs. Enables head‑to‑head NOTUM inhibition assays referencing published indazole/isoquinoline leads.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941960-00-5
Cat. No. B2662146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
CAS941960-00-5
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23)
InChIKeyOYESXOUTGVRNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide (CAS 941960-00-5): Structural Identity and Procurement Baseline


N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide (CAS 941960-00-5) is a synthetic small molecule (C₁₉H₂₀N₂O₃, MW 324.38) belonging to the N-acyl-tetrahydroquinoline phenoxyacetamide class. It features a 1,2,3,4-tetrahydroquinoline core bearing an N¹-acetyl group and a 2-phenoxyacetamide substituent at the 6-position [1]. The compound is listed in the European Chemical Biology Database (ECBD) under identifier EOS49835 and is commercially available through specialty chemical suppliers as a research-grade building block for medicinal chemistry and early-stage probe development [1][2]. No primary research publications or patents explicitly reporting quantitative biological activity data for this specific compound were identified in peer-reviewed literature indexed in PubMed, ChEMBL, or BindingDB as of the search date.

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide Cannot Be Interchanged with In-Class Analogs Without Risk


Within the N-acyl-tetrahydroquinoline phenoxyacetamide class, subtle structural variations at the N¹-acyl position and the phenoxy ring produce distinct physicochemical and pharmacophoric fingerprints that preclude casual substitution. The N¹-acetyl group of the target compound confers a specific hydrogen-bond acceptor pattern and steric profile (MW 324.38, clogP ~3.15) [1] that differs substantially from analogs bearing bulkier N¹-isobutyryl (MW 352.43, ~+28 Da), electron-withdrawing N¹-methanesulfonyl, or more lipophilic phenoxy substituents (e.g., 4-methylphenoxy, clogP increase +0.5–0.7 log units). In the NOTUM inhibitor series, the parent 2-phenoxyacetamide fragment showed modest activity (IC₅₀ 33 μM) [2], and the tetrahydroquinoline core introduces an additional conformational constraint and potential binding interactions that are absent in simpler aniline-derived analogs. Furthermore, ECBD profiling indicates the target compound is inactive against GPR35 [1], whereas closely related tetrahydroquinoline derivatives with alternative N¹-substituents have shown activity at opioid receptors (MOR/DOR) [3]. These divergent profiles underscore that in-class compounds are not functionally interchangeable.

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide vs. Closest Structural Analogs


Physicochemical Property Differentiation: Target Compound vs. N¹-Isobutyryl Analog

The target compound (N¹-acetyl, MW 324.38, clogP 3.15, tPSA 55.57 Ų) exhibits lower molecular weight and lower lipophilicity compared to its N¹-isobutyryl analog (N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, MW 352.43, clogP ~3.8 estimated). This translates to improved ligand efficiency metrics and more favorable Rule-of-Five compliance for the acetyl derivative [1]. The acetyl group's reduced steric bulk relative to isobutyryl may also permit access to binding pockets with tighter spatial constraints.

Physicochemical profiling Medicinal chemistry Lead optimization

GPR35 Target Engagement: Target Compound Inactivity vs. Class-Level Baseline

In a primary assay deposited in the European Chemical Biology Database, the target compound was tested for GPR35 antagonism and found to be inactive [1]. This negative result is informative for procurement decisions: the N¹-acetyl-6-phenoxyacetamide substitution pattern does not engage GPR35, distinguishing it from other tetrahydroquinoline-containing GPCR ligands that show activity at related receptors, such as the MOR/DOR-active N-acetyl THQ derivatives reported by Deekonda et al. (2016) [2].

GPR35 antagonism Target profiling Selectivity screening

Structural Differentiation from 2-Oxo-THQ Analog: Oxidation State at the THQ Ring

The target compound bears a fully reduced 1,2,3,4-tetrahydroquinoline (THQ) ring with an N¹-acetyl substituent. Its closest 2-oxo analog, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, incorporates a carbonyl at the 2-position of the THQ ring. This oxidation state difference alters the ring's conformational preferences: the saturated THQ ring in the target compound adopts a half-chair conformation with greater conformational flexibility, whereas the 2-oxo-THQ ring is partially planarized by the lactam group, restricting accessible conformations and modulating hydrogen-bonding capacity at the 2-position [1]. The saturated THQ ring also eliminates the electron-withdrawing effect of the 2-oxo group, subtly shifting the electron density on the aniline nitrogen and altering the acidity and hydrogen-bond donor strength of the amide NH.

Scaffold differentiation Redox state Conformational analysis

NOTUM Class-Level Context: 2-Phenoxyacetamide Fragment Activity Baseline

The 2-phenoxyacetamide moiety present in the target compound was identified as a fragment hit (compound 3) in a crystallographic screen against the Wnt-depalmitoleating enzyme NOTUM, with an IC₅₀ of 33 μM [1]. The tetrahydroquinoline scaffold appended at the amide nitrogen of the target compound represents a vector for fragment elaboration. In the NOTUM SAR campaign, elaboration of 2-phenoxyacetamide with indazole and isoquinoline moieties yielded potent inhibitors with IC₅₀ values of 0.032 μM and 0.085 μM, respectively—representing >1,000-fold and >388-fold improvements over the parent fragment [1]. The target compound, bearing a 6-linked THQ group, represents a distinct elaboration strategy whose NOTUM activity remains uncharacterized, creating a clear opportunity for comparative evaluation against the published indazole and isoquinoline analogs.

NOTUM inhibition Wnt signaling Fragment-based drug discovery

Validated Research Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide (CAS 941960-00-5)


NOTUM Inhibitor Fragment Elaboration and SAR Expansion

The target compound serves as a structurally distinct elaboration of the 2-phenoxyacetamide NOTUM fragment hit (IC₅₀ 33 μM) [1]. Procurement enables head-to-head enzymatic and cellular NOTUM inhibition assays comparing the THQ-bearing compound against the published indazole (IC₅₀ 0.032 μM) and isoquinoline (IC₅₀ 0.085 μM) leads, addressing whether the THQ scaffold provides a viable alternative vector for potency optimization and Wnt signaling restoration in cellular models.

Physicochemical Property-Driven Lead Optimization Starting Point

With a favorable physicochemical profile (MW 324.38, clogP 3.15, tPSA 55.57 Ų, zero HBD, RotB 2) [2], the compound meets all Rule-of-Five criteria and exhibits superior ligand efficiency metrics compared to the N¹-isobutyryl analog (MW +28 Da, ΔclogP +0.65). This property set makes it a preferred choice for medicinal chemistry programs requiring a low-MW, moderate-lipophilicity THQ-phenoxyacetamide scaffold amenable to further functionalization.

GPR35 Counter-Screening and Selectivity Profiling Reference

The compound's documented inactivity against GPR35 in the ECBD primary assay [2] enables its use as a negative control or selectivity reference compound in GPCR counter-screening panels, particularly for research programs investigating tetrahydroquinoline-based GPCR ligands where exclusion of GPR35 off-target activity is desired.

THQ Scaffold Conformational Analysis and Docking Studies

The saturated THQ ring in the target compound, in contrast to 2-oxo-THQ analogs with a partially planarized lactam ring, provides a distinct conformational ensemble for computational docking and molecular dynamics studies [2]. Researchers investigating the impact of ring oxidation state on binding pose prediction and target engagement can use this compound as a representative fully saturated THQ reference.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.